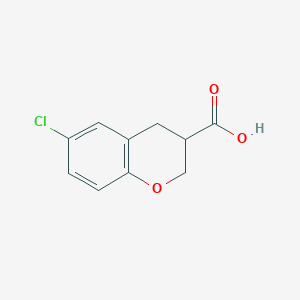

6-Chloro-chroman-3-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLYAMDODADLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585339 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164265-01-4 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-chroman-3-carboxylic acid from 4-chlorophenol

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 6-Chloro-chroman-3-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 4-chlorophenol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, detailed experimental protocols, and critical considerations for each synthetic step. The proposed route involves a four-step sequence: 1) Williamson ether synthesis to form 3-(4-chlorophenoxy)propanoic acid, 2) Intramolecular Friedel-Crafts acylation to construct the chroman-4-one core, 3) Wolff-Kishner reduction of the ketone to yield the chroman ring system, and 4) Introduction of the carboxylic acid functionality at the C3 position via a Vilsmeier-Haack formylation followed by oxidation. An alternative approach for the introduction of the C3-carboxy group is also discussed, highlighting the versatility of the chromanone intermediate.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its unique three-dimensional conformation allows for specific interactions with a variety of biological targets. The introduction of a carboxylic acid moiety at the 3-position, along with a chloro-substituent on the aromatic ring, provides handles for further derivatization and modulation of physicochemical properties, making this compound a key intermediate for the synthesis of novel therapeutic agents. This guide details a logical and efficient synthetic strategy, starting from the simple and cost-effective building block, 4-chlorophenol.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of this compound from 4-chlorophenol is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic workflow is depicted below.

Step 1: Synthesis of 3-(4-chlorophenoxy)propanoic acid

The initial step involves the formation of an ether linkage between 4-chlorophenol and a three-carbon chain bearing a carboxylic acid. The Williamson ether synthesis is a reliable and well-established method for this transformation.

Mechanism: The phenolic proton of 4-chlorophenol is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with a suitable 3-halo-propanoic acid, such as 3-chloropropionic acid.

Experimental Protocol:

-

To a solution of 4-chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydroxide (NaOH, 2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add 3-chloropropionic acid (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Acidify the filtrate with dilute hydrochloric acid (HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to afford 3-(4-chlorophenoxy)propanoic acid.

Causality and Insights: The choice of a relatively weak base like K₂CO₃ is often sufficient and can minimize potential side reactions. The use of a polar aprotic solvent like DMF can accelerate the SN2 reaction. An alternative approach is the Michael addition of 4-chlorophenol to acrylic acid, which can be catalyzed by a base. However, the Williamson ether synthesis often provides better control and higher yields.[1][2]

Step 2: Intramolecular Friedel-Crafts Acylation to form 6-Chloro-chroman-4-one

The second step involves the cyclization of 3-(4-chlorophenoxy)propanoic acid to form the chroman-4-one ring system. This is achieved through an intramolecular Friedel-Crafts acylation.

Mechanism: In the presence of a strong acid, the carboxylic acid is protonated, and subsequent loss of water generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring at the ortho position to the ether linkage, leading to the formation of the six-membered heterocyclic ring.

Experimental Protocol:

-

Add 3-(4-chlorophenoxy)propanoic acid (1.0 eq) to polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) at room temperature.

-

Heat the mixture to 80-100 °C with stirring for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water and a dilute solution of sodium bicarbonate to remove any residual acid.

-

Dry the solid to obtain crude 6-chloro-chroman-4-one, which can be further purified by recrystallization.

Causality and Insights: Polyphosphoric acid is a common and effective reagent for this type of cyclization, acting as both a catalyst and a solvent.[3][4] Eaton's reagent is a more modern and often more efficient alternative. The reaction temperature is a critical parameter; higher temperatures can lead to decomposition or side reactions. The chloro-substituent at the 4-position of the starting phenol directs the cyclization to the desired 6-position of the chromanone.

Step 3: Reduction of 6-Chloro-chroman-4-one to 6-Chloro-chroman

To obtain the chroman scaffold, the carbonyl group of the chroman-4-one must be reduced to a methylene group. The Wolff-Kishner reduction is a suitable method for this transformation, especially for substrates that are stable under strongly basic conditions.

Mechanism: The ketone first reacts with hydrazine to form a hydrazone. In the presence of a strong base and heat, the hydrazone is deprotonated, and a subsequent series of proton transfers and the elimination of nitrogen gas leads to the formation of a carbanion, which is then protonated by the solvent to yield the alkane.

Experimental Protocol (Huang-Minlon Modification):

-

To a flask containing diethylene glycol, add 6-chloro-chroman-4-one (1.0 eq), hydrazine hydrate (excess), and potassium hydroxide (excess).

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Increase the temperature to distill off the excess water and hydrazine.

-

Continue to heat the reaction mixture at a higher temperature (around 180-200 °C) for several hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent like ether or dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 6-chloro-chroman can be purified by column chromatography.

Causality and Insights: The Wolff-Kishner reduction is advantageous as it avoids the strongly acidic conditions of the Clemmensen reduction, which might cause unwanted side reactions with the ether linkage.[5][6][7] The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows the reaction to be carried out at atmospheric pressure and generally gives good yields.[2]

Step 4: Introduction of the Carboxylic Acid Group at the C3 Position

The final step involves the introduction of a carboxylic acid group at the 3-position of the chroman ring. A two-step sequence involving a Vilsmeier-Haack formylation followed by oxidation is a plausible approach.

Mechanism (Vilsmeier-Haack): The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The electron-rich C3 position of the chroman ring attacks the Vilsmeier reagent in an electrophilic substitution reaction. The resulting iminium salt is then hydrolyzed during workup to yield the aldehyde.

Mechanism (Oxidation): The resulting 6-chloro-chroman-3-carbaldehyde can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Experimental Protocol (Formylation and Oxidation):

-

Vilsmeier-Haack Formylation:

-

Cool a solution of DMF to 0 °C and slowly add POCl₃ (1.1 eq) with stirring.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 6-chloro-chroman (1.0 eq) in DMF to the Vilsmeier reagent.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

After completion, pour the reaction mixture onto ice and neutralize with a base such as sodium hydroxide.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain crude 6-chloro-chroman-3-carbaldehyde.[1][7][8][9][10]

-

-

Oxidation:

-

Dissolve the crude aldehyde in a suitable solvent (e.g., acetone).

-

Slowly add an aqueous solution of potassium permanganate with stirring, maintaining the temperature below 30 °C.

-

After the purple color of the permanganate has disappeared, filter the mixture to remove the manganese dioxide.

-

Acidify the filtrate with dilute HCl to precipitate the carboxylic acid.

-

Collect the product by filtration, wash with water, and dry to yield this compound.

-

Alternative Synthetic Strategy for C3-Functionalization

An alternative and potentially more convergent approach involves introducing a two-carbon unit with the latent carboxylic acid functionality at the 3-position of the 6-chloro-chroman-4-one intermediate. A Reformatsky reaction is well-suited for this purpose.[1][3][5][6][11][12][13][14][15]

Mechanism (Reformatsky Reaction): An α-halo ester, such as ethyl bromoacetate, reacts with zinc dust to form an organozinc reagent (a Reformatsky enolate). This enolate then adds to the carbonyl group of 6-chloro-chroman-4-one to form a β-hydroxy ester. Subsequent dehydration and reduction of the double bond, followed by hydrolysis of the ester, would yield the target carboxylic acid.

This alternative pathway offers the advantage of building the complete carbon skeleton earlier in the synthesis. However, it may require additional steps for dehydration and reduction, and the control of stereochemistry at the C3 and C4 positions would need to be considered if chiral products are desired.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | White crystalline solid, characteristic odor. |

| 3-(4-chlorophenoxy)propanoic acid | C₉H₉ClO₃ | 200.62 | White solid. ¹H NMR and ¹³C NMR consistent with structure. |

| 6-Chloro-chroman-4-one | C₉H₇ClO₂ | 182.60 | Solid. IR: C=O stretch. ¹H NMR and ¹³C NMR consistent with structure. |

| 6-Chloro-chroman | C₉H₉ClO | 168.62 | Oil or low-melting solid. Absence of C=O stretch in IR. |

| This compound | C₁₀H₉ClO₃ | 212.63 | Solid. IR: broad O-H and C=O stretches. ¹H NMR and ¹³C NMR consistent with structure. |

Conclusion

This technical guide has outlined a detailed and practical synthetic route for the preparation of this compound from 4-chlorophenol. The described four-step sequence, involving Williamson ether synthesis, intramolecular Friedel-Crafts acylation, Wolff-Kishner reduction, and a Vilsmeier-Haack formylation followed by oxidation, represents a logical and efficient approach. The discussion of the underlying mechanisms, detailed experimental protocols, and an alternative synthetic strategy provides researchers with a solid foundation for the synthesis of this valuable building block and its analogues. The successful implementation of this synthesis will undoubtedly facilitate further exploration of the medicinal potential of the chroman scaffold.

References

- 1. jk-sci.com [jk-sci.com]

- 2. scispace.com [scispace.com]

- 3. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. The Reformatsky Reaction | Semantic Scholar [semanticscholar.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 13. 6-Chloro-4-(2-phenylethenyl)chroman-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-chroman-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the essential physicochemical properties of 6-Chloro-chroman-3-carboxylic acid. Aimed at researchers, medicinal chemists, and drug development professionals, this guide synthesizes critical data including molecular structure, solubility, acidity (pKa), and lipophilicity. The narrative emphasizes the causal relationships between these properties and their implications for drug discovery and development, explaining the scientific rationale behind experimental choices. Detailed, field-proven protocols for key analytical procedures are provided, alongside graphical workflows to ensure clarity and reproducibility. All data and claims are substantiated with citations from authoritative sources to uphold the highest standards of scientific integrity.

Introduction

This compound belongs to the chroman (3,4-dihydro-2H-1-benzopyran) class of heterocyclic compounds. The chromone and chroman scaffolds are recognized as valuable building blocks in medicinal chemistry, forming the core of many biologically active molecules, including natural products and synthetic drugs with a wide array of activities.[1][2] The physicochemical properties of a drug candidate are foundational to its behavior in vitro and in vivo, governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] Therefore, a thorough characterization of these properties for novel compounds like this compound is a critical first step in any research or development program.[5] This guide offers an in-depth analysis of these key parameters to support further investigation and application.

Chemical Identity and Molecular Structure

Correctly identifying a compound is paramount for the integrity of any scientific study. The fundamental identifiers and structural properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid | [6] |

| Synonyms | 6-chlorochromane-3-carboxylic acid | [6] |

| CAS Number | 164265-01-4 | [6][7] |

| Molecular Formula | C₁₀H₉ClO₃ | [7] |

| Molecular Weight | 212.63 g/mol | [7] |

| Canonical SMILES | C1C(C(=O)O)COC2=C1C=C(C=C2)Cl | N/A |

Core Physicochemical Properties

The therapeutic efficacy and safety of a drug molecule are intrinsically linked to its physical and chemical characteristics.[8][9] This section details the core properties of this compound, the experimental methods for their determination, and their significance in a drug development context.

Physical State and Appearance

Under standard laboratory conditions, this compound is a solid. The purity of the compound is typically 98% or higher from commercial suppliers.[7] The color is generally not specified but related chroman derivatives are often white to off-white crystalline solids.

Melting Point

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability.[9] Poor aqueous solubility can severely limit oral absorption and lead to challenges in formulation development. Carboxylic acids, in general, show decreasing water solubility as the carbon chain length and molecular weight increase due to the growing influence of the nonpolar hydrocarbon component.[10] They are, however, generally soluble in organic solvents.[10]

Rationale for Measurement: Determining the solubility in aqueous buffers at various pH values (e.g., pH 2.0, 6.5, 7.4) is essential to mimic the conditions of the gastrointestinal tract and bloodstream. Solubility in organic solvents like Dimethyl Sulfoxide (DMSO) is important for preparing stock solutions for in vitro screening.

Protocol 3.3.1: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.

-

Preparation: Add an excess amount of this compound (e.g., 1-2 mg) to a series of vials containing 1 mL of different solvents (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Calculation: The solubility is reported in units such as µg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Acidity (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a carboxylic acid, this value is critical as it dictates the charge state of the molecule across the physiological pH range. The carboxyl group is acidic and will be predominantly in its deprotonated, anionic form (COO⁻) at physiological pH (~7.4), which significantly increases aqueous solubility but can decrease membrane permeability.[12]

Rationale for Measurement: Knowing the pKa is essential for predicting a compound's absorption site in the GI tract, its binding to plasma proteins, and its interaction with target receptors. The typical pKa for a carboxylic acid is in the range of 4-5.[12]

Protocol 3.4.1: pKa Determination via Potentiometric Titration

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if needed for solubility).

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a precision micro-burette.

-

Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH) while continuously monitoring the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, specifically the pH at the half-equivalence point. Specialized software (e.g., from Sirius T3) can automate this analysis.[5]

Caption: Carboxylic Acid Ionization Equilibrium.

Lipophilicity (LogP / LogD)

Lipophilicity, the "greasiness" of a molecule, is a key factor influencing its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water. For ionizable molecules like this compound, the distribution coefficient (LogD) is more relevant, as it considers both the neutral and ionized forms at a specific pH.

Rationale for Measurement: A LogD value in the optimal range (typically 1-3 for oral drugs) is often sought to balance membrane permeability with aqueous solubility.[9][13] High lipophilicity can lead to poor solubility, high plasma protein binding, and potential toxicity.

| Parameter | Predicted Value | Method |

| XLogP3 | 2.2 | Computational |

| LogP | 2.15 +/- 0.32 | Computational |

Protocol 3.5.1: LogD Determination (Shake-Flask Method)

-

Preparation: Prepare a buffered aqueous phase (e.g., pH 7.4 PBS) and pre-saturate it with octan-1-ol. Likewise, pre-saturate octan-1-ol with the aqueous buffer.

-

Partitioning: Add a known amount of the compound, dissolved in one of the phases, to a vial containing both the buffered aqueous phase and octan-1-ol.

-

Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and octan-1-ol phases using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Compound]octanol / [Compound]aqueous ).

Implications for Research and Drug Development

The physicochemical profile of this compound provides critical insights for its potential development:

-

Acidity and Solubility: The carboxylic acid functional group (pKa ~4-5) ensures that the molecule will be predominantly ionized and negatively charged at physiological pH. This is expected to confer good aqueous solubility, which is advantageous for formulation.

-

Permeability: The predicted LogP of ~2.2 suggests a moderate degree of lipophilicity. While the negative charge at pH 7.4 will reduce passive diffusion, the underlying lipophilicity of the neutral form is within a range often associated with acceptable membrane permeability. The balance between solubility and permeability will be critical to its oral bioavailability.

-

Drug-Likeness: With a molecular weight of 212.63 g/mol and a predicted LogP of ~2.2, the compound adheres to established principles of drug-likeness, such as Lipinski's Rule of Five, suggesting a favorable starting point for a drug discovery campaign.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. fiveable.me [fiveable.me]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. 164265-01-4 | this compound - Moldb [moldb.com]

- 8. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]

- 12. chem.indiana.edu [chem.indiana.edu]

- 13. researchgate.net [researchgate.net]

6-Chloro-chroman-3-carboxylic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Foreword

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active compounds. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. This guide focuses on a specific, synthetically accessible derivative, 6-Chloro-chroman-3-carboxylic acid, providing a comprehensive overview of its chemical identity, a proposed synthetic pathway, predicted spectral characteristics, and a discussion of its potential applications in drug discovery. As a Senior Application Scientist, the following content is curated to provide not only technical data but also insights into the rationale behind the proposed methodologies, grounded in established chemical principles.

Part 1: Core Chemical Identity

Chemical Name: this compound CAS Number: 164265-01-4[1][2] Molecular Formula: C₁₀H₉ClO₃[1][2] Molecular Weight: 212.63 g/mol [1]

Molecular Structure:

The molecular structure of this compound consists of a chroman ring system, which is a bicyclic ether, with a chlorine atom substituted at the 6-position of the benzene ring and a carboxylic acid group at the 3-position of the dihydropyran ring.

Caption: Molecular Structure of this compound.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| pKa | ~4.5 | Estimated based on benzoic acid and chroman derivatives |

| LogP | ~2.5 | Calculated using cheminformatics tools |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and methanol.[3] | General properties of similar carboxylic acids[3] |

| Melting Point | Not available |

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is a two-stage process starting from the commercially available 5-chloro-2-hydroxyacetophenone. The first stage involves the synthesis of the chromone intermediate, and the second stage is the reduction to the target chroman.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocols (Proposed)

Stage 1: Synthesis of 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid [4]

-

Step 1a: Vilsmeier-Haack Formylation. To a stirred solution of 5-chloro-2-hydroxyacetophenone in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried to yield 6-chloro-4-oxo-4H-chromene-3-carbaldehyde. The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic and heterocyclic compounds. The electron-donating hydroxyl group of the acetophenone directs the formylation to the ortho position, which then cyclizes to form the chromone ring.

-

Step 1b: Oxidation. The 6-chloro-4-oxo-4H-chromene-3-carbaldehyde is then dissolved in a suitable solvent such as a mixture of dichloromethane and water. Sodium chlorite (NaClO₂) and a scavenger like sulfamic acid are added, and the reaction is stirred at room temperature. The aldehyde is selectively oxidized to the carboxylic acid. This method is preferred for its mild conditions and high selectivity for aldehyde oxidation. The product, 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid, can be isolated by filtration after acidification of the aqueous layer.[4]

Stage 2: Reduction to this compound

-

Step 2: Catalytic Hydrogenation. The 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid is dissolved in a suitable solvent like ethanol or acetic acid. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere (typically 1-4 atm) at room temperature. This reaction is expected to reduce both the C2-C3 double bond and the C4-keto group of the chromone ring to yield the target this compound. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the final product, which can be further purified by recrystallization. The choice of a heterogeneous catalyst like Pd/C allows for easy removal from the reaction mixture.

Predicted Spectroscopic Data

The following spectral data are predicted based on the structure of this compound and typical values for similar functional groups.[5][6][7][8]

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5 (s, 1H): Carboxylic acid proton (broad singlet).

-

δ 7.2-7.4 (m, 3H): Aromatic protons on the chlorinated benzene ring.

-

δ 4.2-4.4 (m, 2H): Methylene protons at the C2 position (benzylic ether).

-

δ 2.8-3.2 (m, 3H): Methylene protons at the C4 position and the methine proton at the C3 position.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 173-175: Carboxylic acid carbonyl carbon.

-

δ 150-155: Aromatic carbon attached to the ether oxygen (C8a).

-

δ 125-135: Aromatic carbons.

-

δ 115-125: Aromatic carbons.

-

δ 65-70: Methylene carbon at the C2 position.

-

δ 40-45: Methine carbon at the C3 position.

-

δ 25-30: Methylene carbon at the C4 position.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3300-2500 (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[6][7]

-

~1700 (strong): C=O stretch of the carboxylic acid carbonyl group.[6][7]

-

~1600, ~1480: Aromatic C=C stretching vibrations.

-

~1250: C-O stretch of the aryl ether.

-

~800-850: C-Cl stretch.

Mass Spectrometry (MS):

-

m/z 212/214: Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for a single chlorine atom.

-

m/z 167/169: Loss of the carboxylic acid group (-COOH).

-

Further fragmentation of the chroman ring system.

Part 3: Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of chroman and chromone derivatives has shown significant promise in various therapeutic areas. The introduction of a chlorine atom at the 6-position and a carboxylic acid at the 3-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Rationale for Pharmacological Interest

-

Scaffold Hopping and Bioisosterism: The chroman ring is a well-established scaffold in medicinal chemistry. The carboxylic acid group can act as a key pharmacophoric element, forming crucial interactions with biological targets. Furthermore, the carboxylic acid moiety can be a handle for prodrug strategies to improve bioavailability.

-

Modulation of Physicochemical Properties: The chlorine atom is a common substituent in drug design, often used to modulate lipophilicity, metabolic stability, and binding affinity. Its electron-withdrawing nature can also influence the acidity of the carboxylic acid.

Potential Therapeutic Areas

Based on the activities of related chroman derivatives, this compound could be investigated for the following activities:

-

Anticancer Activity: Numerous chroman derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of kinases and interaction with nuclear receptors.

-

Antiepileptic and Neuroprotective Effects: The chroman scaffold is present in several compounds with anticonvulsant and neuroprotective properties.

-

Metabolic Disorders: Certain chroman-2-carboxylic acids have been investigated as antagonists for cholesterol biosynthesis.[9]

-

ROCK Inhibition: Substituted chroman-3-carboxylic acid amides have been identified as potent and selective ROCK2 inhibitors, which are targets for cardiovascular diseases and cancer.

Future Directions

The synthesis of this compound and its subsequent biological evaluation are warranted to explore its therapeutic potential. High-throughput screening against a panel of relevant biological targets would be a logical first step. Furthermore, the carboxylic acid group provides a convenient point for chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Workflow for the development of this compound as a potential therapeutic agent.

Conclusion

This compound is a readily accessible compound with a promising chemical scaffold for drug discovery. This guide has provided its core chemical identity, a plausible synthetic route, and predicted spectral data to aid in its synthesis and characterization. While its specific biological activities remain to be fully elucidated, the extensive pharmacology of the chroman class of compounds suggests that this molecule represents a valuable starting point for the development of novel therapeutics. The insights and protocols provided herein are intended to empower researchers to further investigate this and related compounds, ultimately contributing to the advancement of medicinal chemistry and drug development.

References

- 1. 164265-01-4 | this compound - Moldb [moldb.com]

- 2. 164265-01-4 | MFCD04114612 | this compound [aaronchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic Guide to 6-Chloro-chroman-3-carboxylic acid

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 6-Chloro-chroman-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and predictive models to offer a robust analytical framework.

Introduction and Molecular Structure

This compound belongs to the chroman family, a class of heterocyclic compounds that form the core structure of various biologically active molecules, including Vitamin E. The introduction of a chlorine atom at the 6-position and a carboxylic acid at the 3-position significantly influences its electronic properties and potential biological interactions. Accurate structural confirmation is the bedrock of any chemical research, and for this, a multi-technique spectroscopic approach is indispensable.

The molecular structure consists of a bicyclic system with a benzene ring fused to a dihydropyran ring. The chlorine atom acts as an electron-withdrawing group on the aromatic ring, while the carboxylic acid moiety introduces a chiral center at the C3 position, making this molecule a racemic mixture unless a stereospecific synthesis is employed.

Caption: 2D structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. The predicted spectrum of this compound will exhibit distinct signals for the aromatic, methylene, and methine protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |

| ~10-12 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent. |

| ~7.20 | Doublet | 1H | H-5 | This proton is ortho to the electron-withdrawing chlorine atom and is expected to be the most downfield of the aromatic protons. |

| ~7.10 | Doublet of Doublets | 1H | H-7 | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |

| ~6.90 | Doublet | 1H | H-8 | This proton is ortho to the ether oxygen and will be the most upfield of the aromatic protons due to the oxygen's electron-donating effect. |

| ~4.40 - 4.20 | Multiplet | 2H | H-2 (CH₂) | These diastereotopic protons are adjacent to the ether oxygen, causing a significant downfield shift. They will likely appear as a complex multiplet due to geminal and vicinal coupling. |

| ~3.20 | Multiplet | 1H | H-3 (CH) | This methine proton is coupled to the adjacent methylene protons at C-2 and C-4, resulting in a multiplet. |

| ~3.00 - 2.80 | Multiplet | 2H | H-4 (CH₂) | These diastereotopic protons are adjacent to the aromatic ring and the chiral center at C-3, leading to a complex multiplet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single peaks, one for each unique carbon environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~175-180 | COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[1][2] |

| ~155 | C-8a | This quaternary carbon is attached to the ether oxygen, resulting in a downfield shift. |

| ~130 | C-6 | The carbon atom directly bonded to the chlorine atom will be deshielded. |

| ~129 | C-7 | Aromatic CH carbon. |

| ~128 | C-4a | Quaternary aromatic carbon. |

| ~125 | C-5 | Aromatic CH carbon. |

| ~118 | C-8 | This aromatic carbon is ortho to the electron-donating ether oxygen, causing an upfield shift. |

| ~68 | C-2 | The carbon of the methylene group adjacent to the ether oxygen is significantly deshielded. |

| ~40 | C-3 | The methine carbon at the chiral center. |

| ~28 | C-4 | The methylene carbon adjacent to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3300-2500 | Broad, Strong | O-H | Stretching vibration of the carboxylic acid hydroxyl group, broadened due to hydrogen bonding.[1][3] |

| ~3050 | Medium | Aromatic C-H | Stretching |

| ~2950 | Medium | Aliphatic C-H | Stretching |

| 1710-1730 | Strong, Sharp | C=O | Stretching vibration of the carboxylic acid carbonyl group.[1][3] |

| ~1600, ~1480 | Medium | C=C | Aromatic ring stretching |

| ~1420 | Medium | O-H | Bending |

| ~1250 | Strong | C-O | Stretching of the ether and carboxylic acid C-O bonds. |

| ~820 | Strong | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₀H₉ClO₃), the expected molecular weight is approximately 212.02 g/mol for the ³⁵Cl isotope and 214.02 g/mol for the ³⁷Cl isotope.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A pair of peaks at m/z 212 and 214 in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

-

Loss of COOH: A significant fragment at m/z 167/169 resulting from the loss of the carboxylic acid group (•COOH).

-

Loss of Cl: A fragment corresponding to the loss of a chlorine radical.

-

Retro-Diels-Alder Fragmentation: The chroman ring may undergo a characteristic retro-Diels-Alder cleavage, leading to fragments corresponding to the cleavage of the heterocyclic ring.

-

Acylium Ion: Formation of an acylium ion (R-CO⁺) is a common fragmentation pathway for carboxylic acid derivatives.[4]

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Methodologies

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

Overall Workflow:

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Background of Chroman-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chroman Scaffold and the Significance of the 3-Carboxylic Acid Moiety

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone in the architecture of a vast number of biologically active natural products and synthetic molecules. Its rigid, bicyclic structure provides a versatile scaffold for the spatial presentation of functional groups, making it a privileged motif in medicinal chemistry. The introduction of a carboxylic acid group at the 3-position imbues the chroman core with unique chemical and biological properties, enhancing its potential for targeted interactions with biological macromolecules. This guide provides an in-depth exploration of the discovery and historical development of chroman-3-carboxylic acids, tracing their origins from their unsaturated precursors and detailing the evolution of their synthesis and the burgeoning interest in their therapeutic applications.

Part 1: The Genesis - A Tale of Two Rings and a Double Bond

The history of chroman-3-carboxylic acids is intrinsically linked to their aromatic counterparts, the chromone-3-carboxylic acids. The chromone scaffold, with its inherent stability and prevalence in natural products, was the initial focus of extensive synthetic exploration.

The Pioneering Synthesis of Chromone-3-Carboxylic Acids

A pivotal moment in the journey towards chroman-3-carboxylic acids was the development of efficient synthetic routes to chromone-3-carboxylic acids. A significant breakthrough was reported in the early 1970s by Nohara and coworkers, who established a reliable method for their preparation.[1] This typically involved the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield 3-formylchromones, which were subsequently oxidized to the corresponding carboxylic acids.[1][2] This foundational work opened the door for the synthesis of a wide array of substituted chromone-3-carboxylic acids, which in turn became the precursors for their saturated chroman analogues.

Part 2: The Saturation Step - From Chromones to Chromans

With a ready supply of chromone-3-carboxylic acids, the logical next step for chemists was the exploration of their saturated derivatives. The reduction of the 2,3-double bond in the pyran ring of chromones offered a direct route to the chroman scaffold.

Early Methodologies: Catalytic Hydrogenation

The most common and historically significant method for the conversion of chromone-3-carboxylic acids to their chroman counterparts is catalytic hydrogenation. This process typically involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.[3] This reaction selectively reduces the double bond of the pyrone ring without affecting the aromatic benzene ring or the carboxylic acid functionality.

The general transformation can be visualized as follows:

Caption: General scheme for the synthesis of chroman-3-carboxylic acids via catalytic hydrogenation of chromone-3-carboxylic acids.

This straightforward and generally high-yielding reaction was instrumental in providing access to the first samples of chroman-3-carboxylic acids for biological evaluation.

Part 3: The Evolution of Synthesis - Towards Finer Control and Diversity

While catalytic hydrogenation of chromone precursors remains a viable route, the demand for more complex and stereochemically defined chroman-3-carboxylic acids has driven the development of more sophisticated synthetic strategies.

Modern Synthetic Approaches

Contemporary methods for the synthesis of chroman-3-carboxylic acids and their derivatives often focus on constructing the chroman ring system with the carboxylic acid group already in place or in a masked form. These approaches offer greater control over substitution patterns and stereochemistry.

| Method | Description | Key Features |

| Intramolecular Cyclization | Cyclization of a suitably functionalized phenolic precursor. | Allows for the introduction of substituents on the aromatic ring and the pyran ring. |

| Asymmetric Synthesis | Enantioselective methods to produce specific stereoisomers. | Crucial for developing chiral drugs with improved efficacy and reduced side effects. |

| Multi-component Reactions | Combining three or more starting materials in a single step. | Offers efficiency and rapid access to a library of diverse compounds. |

The timeline below highlights some of the key milestones in the development of chroman and chromone chemistry:

Caption: A simplified timeline of key developments in chroman and chromone chemistry.

Part 4: Biological Significance and Therapeutic Potential

The initial interest in chroman-3-carboxylic acids was largely driven by their potential as analogues of biologically active natural products. Over time, these compounds have emerged as important pharmacophores in their own right.

Early Discoveries and Modern Applications

One of the earliest and most significant discoveries in the biological activity of chroman carboxylic acids was their potential as leukotriene antagonists.[4] Leukotrienes are inflammatory mediators involved in respiratory conditions such as asthma. The development of potent and selective leukotriene antagonists based on the chroman scaffold demonstrated the therapeutic potential of this class of compounds.

More recently, derivatives of chroman-3-carboxylic acids have been investigated for a wide range of biological activities, including:

-

Anticancer agents: By targeting various cellular pathways involved in cancer progression.

-

Neuroprotective agents: For the treatment of neurodegenerative diseases.

-

Antimicrobial agents: To combat bacterial and fungal infections.

The ability to readily modify the chroman-3-carboxylic acid scaffold has made it an attractive starting point for the design of new therapeutic agents.

Part 5: Experimental Protocol - A Representative Synthesis

The following is a representative protocol for the synthesis of a chroman-3-carboxylic acid derivative, adapted from established methodologies.

Synthesis of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid

This multi-step synthesis illustrates the construction of a substituted chroman-2-carboxylic acid, which involves the formation of a chromone intermediate followed by reduction. A similar strategy can be applied for the synthesis of 3-carboxylic acid analogues.

Step 1: Synthesis of 4-fluoro-2-acetylphenol

-

To a stirred solution of 4-fluorophenyl acetate in a suitable solvent, add anhydrous aluminum chloride portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-fluoro-2-acetylphenol.

Step 2: Synthesis of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

-

To a solution of 4-fluoro-2-acetylphenol in a suitable solvent, add diethyl oxalate and a base (e.g., sodium ethoxide).

-

Heat the reaction mixture at reflux for 4 hours.

-

Cool the mixture and acidify with dilute hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the desired chromone-2-carboxylic acid.

Step 3: Synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

-

To a solution of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid in acetic acid, add 10% palladium on carbon (Pd/C).

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with acetic acid.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system to yield pure 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.[5]

Conclusion

The journey of chroman-3-carboxylic acids from their conceptual origins in chromone chemistry to their current status as a privileged scaffold in drug discovery is a testament to the continuous evolution of synthetic organic chemistry. The foundational work on the synthesis of chromones provided the essential precursors for the exploration of their saturated analogues. Subsequent advancements in synthetic methodologies have enabled the creation of a vast chemical space of chroman-3-carboxylic acid derivatives with diverse biological activities. As our understanding of the intricate roles of these molecules in biological systems deepens, the chroman-3-carboxylic acid core is poised to remain a fertile ground for the discovery of novel therapeutics.

References

Solubility and stability of 6-Chloro-chroman-3-carboxylic acid in different solvents

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-chroman-3-carboxylic acid

Abstract

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective development and formulation. This technical guide provides a detailed exploration of the anticipated solubility and stability characteristics of this compound based on its structural features. Furthermore, it outlines robust, step-by-step experimental protocols for the systematic determination of these critical parameters. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both predictive insights and practical methodologies.

Introduction: The Significance of Physicochemical Characterization

The journey of a candidate molecule from discovery to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental chemical and physical properties. Among these, solubility and stability are cornerstone parameters that dictate a compound's bioavailability, formulation feasibility, and shelf-life. This compound, a molecule featuring a chroman core, a chloro substituent, and a carboxylic acid moiety, presents a unique combination of structural elements that influence its behavior in various solvent systems and under different environmental stressors.

This guide is structured to provide a dual perspective: firstly, a theoretical assessment of the molecule's likely solubility and stability profile, drawing upon established principles of physical organic chemistry. Secondly, it offers detailed, field-proven experimental workflows for the empirical validation of these predictions. The causality behind each experimental choice is elucidated to empower the researcher with a deeper understanding of the "why" behind the "how."

Predicted Physicochemical Properties of this compound

The chemical structure of this compound—a fusion of a substituted aromatic ring and a heterocyclic system bearing a carboxylic acid—provides a solid foundation for predicting its solubility and stability.

Predicted Solubility Profile

The solubility of a compound is governed by the interplay of its lipophilic and hydrophilic characteristics. Carboxylic acids are generally soluble in less polar organic solvents like benzene, ether, alcohols, and chloroform[1]. Their solubility in water is dependent on the balance between the polar carboxyl group and the non-polar hydrocarbon portion[1][2][3].

-

Aqueous Solubility: The presence of the polar carboxylic acid group suggests some degree of aqueous solubility through hydrogen bonding with water molecules[2][3]. However, the relatively large and hydrophobic chroman ring system, coupled with the chloro-substituent, is expected to limit its miscibility in water, especially at neutral pH. The solubility is anticipated to increase significantly in alkaline aqueous solutions due to the formation of the more soluble carboxylate salt[4].

-

Organic Solvent Solubility: The molecule is predicted to exhibit good solubility in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), which can engage in hydrogen bonding with the carboxylic acid group. It is also expected to be soluble in less polar solvents like ethyl acetate and dichloromethane, though to a lesser extent. The presence of water in some organic solvents can, in some cases, enhance the solubility of carboxylic acids[5][6].

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Hydrogen bonding with the carboxylic acid group. Water solubility is pH-dependent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and potential for hydrogen bond acceptance. |

| Non-polar | Hexane, Toluene | Low | The polar carboxylic acid group limits solubility in non-polar environments. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | "Like dissolves like" principle with the chloro-substituent, balanced by the polarity of the acid. |

Predicted Stability Profile

The stability of this compound will be influenced by its aromatic character and the reactivity of its functional groups under various stress conditions.

-

pH Stability: Carboxylic acids are generally stable across a wide pH range. However, at extreme pH values and elevated temperatures, degradation can occur. The chroman ring itself is relatively stable, but the ether linkage could be susceptible to cleavage under harsh acidic conditions.

-

Thermal Stability: Aromatic carboxylic acids tend to be thermally stable. Benzoic acid, for instance, shows negligible degradation after being heated in water at 350°C for an hour[7]. The melting point of a related compound, 6-Chloro-4-oxo-chromene-2-carboxylic acid, is reported to be 230°C, suggesting significant thermal stability[8]. Decarboxylation at very high temperatures is a potential degradation pathway[7].

-

Oxidative Stability: The molecule is expected to be relatively stable to mild oxidizing agents. The aromatic ring is generally resistant to oxidation due to its high stability[9]. However, strong oxidizing conditions could potentially lead to degradation.

-

Photostability: The presence of the chromophore (the substituted benzene ring) suggests potential sensitivity to light, particularly UV radiation. Photodegradation could involve reactions of the chloro-substituent or the aromatic ring.

Experimental Protocols for Solubility and Stability Determination

The following sections provide detailed methodologies for the empirical determination of the solubility and stability of this compound. These protocols are designed to be self-validating, with built-in controls and checks to ensure data integrity.

Solubility Determination: A Step-by-Step Workflow

The equilibrium solubility of a compound is determined by adding an excess of the solid to a solvent and allowing it to equilibrate until the concentration of the dissolved solid is constant.

Protocol 1: Equilibrium Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, acetonitrile, DMSO).

-

Ensure enough solid is present to maintain saturation throughout the experiment.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the samples to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.22 µm syringe filter compatible with the solvent.

-

-

Quantification:

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µg/mL from the measured concentration and the dilution factor.

-

Perform the experiment in triplicate to ensure reproducibility.

-

Caption: Workflow for equilibrium solubility determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule[10][11][12][13]. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use[11][12].

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period (e.g., 2 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 48 hours).

-

Photodegradation: Expose the stock solution to a light source with a specified output (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Characterize any significant degradation products using techniques like LC-MS to elucidate their structures.

-

Caption: Forced degradation study workflow.

Conclusion

While specific experimental data for this compound is not widely available, a robust understanding of its likely solubility and stability can be derived from its chemical structure and the established principles of physical organic chemistry. This guide provides a scientifically grounded framework for predicting these properties and offers detailed, actionable protocols for their empirical determination. By following these methodologies, researchers can generate the critical data necessary to advance the development of this compound and other novel chemical entities.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. longdom.org [longdom.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 6-Chloro-chroman-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 6-Chloro-chroman-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery.[1][2][3] As researchers increasingly leverage computational methods to accelerate development timelines, a robust theoretical understanding of lead compounds becomes paramount.[3][4] This document outlines a detailed, field-proven protocol using Density Functional Theory (DFT), explaining the causality behind methodological choices to ensure scientific integrity and reproducibility. We will explore the optimization of molecular geometry, vibrational analysis, and the interpretation of electronic properties such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps. The insights derived from these calculations are crucial for predicting molecular reactivity, stability, and intermolecular interactions, thereby guiding rational drug design and optimization efforts.[5][6]

Introduction: The Significance of this compound

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[7] The specific derivative, this compound, incorporates a halogen atom and a carboxylic acid group, features known to modulate pharmacokinetic and pharmacodynamic properties. The chlorine atom can influence lipophilicity and metabolic stability, while the carboxylic acid group often serves as a key interaction point with biological targets, such as enzymes or receptors, through hydrogen bonding or ionic interactions.

Understanding the three-dimensional structure, electronic landscape, and vibrational characteristics of this molecule at a quantum level is essential for predicting its behavior. Quantum chemical calculations, particularly DFT, offer a powerful, cost-effective tool for elucidating these properties, providing insights that are often difficult or impossible to obtain through experimental means alone.[8] This guide will provide researchers and drug development professionals with a practical workflow for applying these computational techniques.

Theoretical Foundation: Density Functional Theory (DFT)

At the heart of our computational protocol is Density Functional Theory (DFT), a method that has become a standard for studying organic molecules due to its excellent balance of accuracy and computational cost.[9] DFT calculates the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. For the purposes of this guide, we will employ the widely-used B3LYP hybrid functional . B3LYP has been extensively tested and has shown reliable performance for a vast set of organic molecules, making it a trustworthy choice for calculating properties like heats of formation and isomerization energies.[10][11][12]

The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. We will use the 6-311++G(d,p) basis set . This is a triple-zeta Pople-style basis set that provides a flexible and accurate description of the electron distribution. The inclusion of diffuse functions ("++") is important for accurately describing anions and systems with long-range interactions, while the polarization functions ("d,p") allow for non-spherical distortion of the electron density, which is crucial for describing chemical bonds accurately, especially in halogenated compounds.[13][14]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the quantum chemical analysis of this compound. This workflow is designed to be reproducible and is grounded in standard practices within the computational chemistry community.

Caption: Computational workflow for quantum chemical analysis.

Step 1: Initial Structure Generation The first step is to generate an initial 3D structure of this compound. This can be done using molecular building software such as Avogadro or GaussView. It is not critical for this initial structure to be perfect, as the subsequent geometry optimization step will find the lowest energy conformation.

Step 2: Geometry Optimization The core of the calculation is the geometry optimization. This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: B3LYP functional.

-

Basis Set: 6-311++G(d,p).

-

Keyword: Opt (in Gaussian).

This calculation will yield the equilibrium geometry of the molecule in the gas phase.

Step 3: Frequency Analysis Following optimization, a frequency calculation must be performed at the same level of theory. This is a critical, self-validating step for two reasons:

-

Verification of Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, meaning the optimization did not find a stable structure.

-

Vibrational Data: The calculation provides the vibrational frequencies of the molecule, which can be used to simulate an infrared (IR) spectrum and provide thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Keyword: Freq (in Gaussian).

Step 4: Calculation of Molecular Properties With the optimized and verified structure, we can now calculate various electronic properties. This is typically done as a "single-point" energy calculation on the final geometry.

-

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy gap between these orbitals is a key indicator of molecular stability and reactivity.[15][16]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule.[17][18] This is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions.[6][19][20]

Results and Discussion: Interpreting the Data

Optimized Molecular Geometry The geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography if available, serving as a benchmark for the accuracy of the chosen computational method.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Length | C=O (Carboxylic Acid) | ~1.21 Å |

| C-O (Carboxylic Acid) | ~1.35 Å | |

| O-H (Carboxylic Acid) | ~0.97 Å | |

| C-Cl | ~1.75 Å | |

| Bond Angle | O=C-O | ~124° |

| C-O-H | ~107° | |

| Note: These are representative values and will be precisely determined by the calculation. |

Vibrational Analysis The calculated vibrational frequencies allow for the simulation of an IR spectrum. Key vibrational modes for this compound include:

-

O-H stretch: A broad band typically found around 3000-3300 cm⁻¹.

-

C=O stretch: A strong, sharp peak around 1700-1750 cm⁻¹.[21] The precise position of this peak is sensitive to hydrogen bonding and electronic effects from the chroman ring and chlorine substituent.[22][23]

-

C-Cl stretch: Typically found in the 600-800 cm⁻¹ region.

Discrepancies between calculated (gas-phase, harmonic) and experimental (condensed-phase, anharmonic) frequencies are expected. Calculated frequencies are often systematically scaled to improve agreement with experimental data.

Frontier Molecular Orbitals (HOMO-LUMO) The HOMO-LUMO analysis provides critical insights into the molecule's electronic behavior and is a cornerstone of rational drug design.[5][24]

Caption: Diagram of HOMO-LUMO energy levels.

-

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is likely to be localized on the chroman ring and the oxygen atoms, which are electron-rich.

-

LUMO: Represents the ability to accept an electron. The LUMO will likely have significant contributions from the carboxylic acid group, particularly the C=O bond, and the aromatic ring.

-

Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive, while a larger gap indicates higher kinetic stability.[15][16] For drug molecules, an optimal gap is sought to balance stability with the reactivity needed for binding to a biological target.[5]

| Parameter | Calculated Value (eV) | Implication for Drug Design |

| E_HOMO | -6.5 to -7.5 | Electron-donating capability |

| E_LUMO | -1.0 to -2.0 | Electron-accepting capability |

| ΔE (Gap) | 4.5 to 6.5 | Kinetic stability and reactivity |

| Note: These are typical ranges for drug-like organic molecules and will be precisely determined by the calculation. |

Molecular Electrostatic Potential (MEP) Map The MEP map provides an intuitive visualization of the charge distribution.

Caption: Interpreting MEP map color conventions.

For this compound, we expect to see:

-

Negative Potential (Red): Concentrated around the oxygen atoms of the carboxylic acid group, indicating these are prime sites for hydrogen bond acceptance.

-

Positive Potential (Blue): Localized on the acidic hydrogen of the carboxylic acid group, making it a strong hydrogen bond donor.

-

Neutral/Slightly Negative Potential (Green/Yellow): Spread across the carbon framework and the chlorine atom.

This map is exceptionally useful in drug discovery for predicting how a ligand might orient itself within a protein's binding pocket, guiding the design of derivatives with improved binding affinity.[6]

Conclusion

This guide has detailed a robust and scientifically sound workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following this protocol, researchers can obtain reliable insights into the molecule's geometric, vibrational, and electronic properties. The interpretation of this data—from bond lengths and vibrational modes to HOMO-LUMO gaps and MEP maps—provides a powerful predictive tool. These computational insights are invaluable for understanding molecular reactivity, stability, and intermolecular interactions, thereby accelerating the data-driven design and optimization of new therapeutic agents in the drug discovery pipeline.[3][25]

References

- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nuchemsciences.com [nuchemsciences.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. MEP [cup.uni-muenchen.de]

- 19. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 20. chemrxiv.org [chemrxiv.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. jchemlett.com [jchemlett.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. m.youtube.com [m.youtube.com]

- 25. pubs.acs.org [pubs.acs.org]

Stereochemistry of 6-Chloro-chroman-3-carboxylic acid

An In-Depth Technical Guide to the

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy, safety, and pharmacokinetic profiles. 6-Chloro-chroman-3-carboxylic acid, a molecule possessing a single stereocenter at the C3 position, exists as a pair of non-superimposable mirror images known as enantiomers. The differential interaction of these enantiomers with chiral biological systems, such as enzymes and receptors, necessitates their separation and individual characterization. This guide provides a comprehensive technical overview of the stereochemistry of this compound, detailing methodologies for its racemic synthesis, principles and protocols for chiral resolution via diastereomeric salt formation, and modern analytical techniques for the determination of enantiomeric purity. By integrating foundational principles with field-proven insights, this document serves as an essential resource for researchers engaged in the synthesis, analysis, and development of chiral chroman-based compounds.

The Principle of Chirality in Drug Molecules: A Core Tenet